1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride
Description
1-[3-(Aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride is a pyrazole-based small molecule characterized by a carboxamide group at position 3 of the pyrazole ring, a methyl substituent on the carboxamide nitrogen, and a 3-(aminomethyl)phenyl group at position 1. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C12H15ClN4O |
|---|---|
Molecular Weight |
266.73 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]-N-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c1-14-12(17)11-5-6-16(15-11)10-4-2-3-9(7-10)8-13;/h2-7H,8,13H2,1H3,(H,14,17);1H |
InChI Key |
BFFFRJVXLQNMQR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN(C=C1)C2=CC=CC(=C2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole-3-carboxylic Acid Intermediate
- The pyrazole-3-carboxylic acid core is typically synthesized via established methods such as the cyclization of hydrazines with β-ketoesters or related precursors, as described in prior studies.
- The pyrazole ring is methylated at the N1 position using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions to yield 1-methyl-1H-pyrazole-3-carboxylic acid.
Conversion to Pyrazole-3-carboxylic Acid Chloride
Amidation with 3-(Aminomethyl)aniline Derivative
- The key amidation step involves reacting the pyrazole-3-carboxylic acid chloride with 3-(aminomethyl)aniline or its N-methylated derivative in the presence of a base such as triethylamine (TEA) to neutralize the generated HCl.
- This reaction is typically performed in dry dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures for 12–24 hours to ensure complete conversion.
- The product is isolated by solvent evaporation, followed by purification via silica gel flash chromatography using eluents such as dichloromethane/methanol mixtures with ammonia to prevent protonation of amines during chromatography.
Formation of Hydrochloride Salt
- The free base amide is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or by adding a solution of HCl in an appropriate solvent (e.g., diethyl ether or ethanol).
- This salt formation step improves the compound’s crystallinity, solubility, and stability for storage and further applications.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole-3-carboxylic acid synthesis | Cyclization of hydrazine with β-ketoester derivatives | Ethanol or DMF | Reflux | 4–8 hours | 70–85 | Standard pyrazole synthesis methods |
| Acid chloride formation | Thionyl chloride (SOCl2), catalytic DMF | CH2Cl2 | 0 °C to RT | 1–2 hours | 90–95 | Anhydrous conditions essential |
| Amidation | Acid chloride + 3-(aminomethyl)aniline + triethylamine | CH2Cl2 or DMF | RT to 40 °C | 16–24 hours | 65–80 | Base neutralizes HCl, prevents side reactions |
| Hydrochloride salt formation | HCl gas or HCl in ether/ethanol | Ether/Ethanol | 0 °C to RT | 1–2 hours | Quantitative | Salt crystallizes for purification |
Research Findings and Optimization Notes
- Purity and Characterization: The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis to confirm structure and purity.
- Yield Optimization: Reaction times and temperatures can be optimized to maximize yield and minimize side products. For example, slow addition of acid chloride to the amine solution reduces polymerization or overreaction.
- Solvent Effects: Dry, aprotic solvents improve reaction efficiency and product stability. DMF is favored for amidation due to its high polarity and ability to dissolve both reactants.
- Purification Techniques: Flash chromatography with basic modifiers (ammonia or triethylamine) prevents protonation of amines and improves separation quality. Recrystallization from methanol/ethyl acetate mixtures yields high-purity hydrochloride salts.
Comparative Summary of Preparation Routes
| Preparation Aspect | Method A: Direct Amidation via Acid Chloride | Method B: Coupling via Carbodiimide (EDCI) | Method C: Reductive Amination (Less Common) |
|---|---|---|---|
| Starting Materials | Pyrazole-3-carboxylic acid, 3-(aminomethyl)aniline | Pyrazole-3-carboxylic acid, amine, EDCI, HOBt | Pyrazole carboxaldehyde, amine, reducing agent |
| Reaction Conditions | Anhydrous CH2Cl2, TEA, RT | DMF, EDCI, HOBt, RT | Methanol, NaBH3CN, RT |
| Reaction Time | 16–24 hours | 12–24 hours | 6–12 hours |
| Yield Range | 65–80% | 60–75% | Variable, often lower |
| Purification | Flash chromatography, recrystallization | Chromatography, recrystallization | Chromatography |
| Advantages | High yield, straightforward | Mild conditions, fewer side products | Useful if acid chloride unstable |
| Disadvantages | Requires acid chloride preparation | More reagents, longer workup | Less common, may require optimization |
Chemical Reactions Analysis
Types of Reactions
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a ligand in protein and enzyme studies.
Medicine: Potential therapeutic agent in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aminomethyl group enhances its binding affinity, while the pyrazole ring provides structural stability. The carboxamide group facilitates interactions with hydrogen bond donors and acceptors, influencing the compound’s overall efficacy .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations :
- Aminomethyl Group: The target compound’s 3-(aminomethyl)phenyl group distinguishes it from analogs with halogenated (e.g., 3-chlorophenyl in ) or methoxy-substituted aryl groups. This group may enhance hydrogen bonding or electrostatic interactions with biological targets .
- Salt Forms : Unlike neutral analogs (), the hydrochloride salt in the target compound and the dihydrochloride form of berotralstat () improve aqueous solubility, critical for oral bioavailability .
- Trifluoromethyl vs. Methoxy : Analogs with trifluoromethyl groups (e.g., ) exhibit increased lipophilicity and metabolic stability compared to methoxy-substituted derivatives () .
Pharmacological Implications
- Target Selectivity : Berotralstat (), a structural analog with additional fluorophenyl and cyclopropylmethyl groups, is a plasma kallikrein inhibitor used for hereditary angioedema. The target compound’s simpler structure may lack the extended binding interactions required for kallikrein inhibition but could retain activity against related serine proteases .
- Antiproliferative Activity: Compounds like DRO (), which feature diphenylcarboxamide and dihydroisoquinoline moieties, demonstrate antiproliferative effects. The absence of such bulky substituents in the target compound may limit its cytotoxicity but enhance selectivity for specific targets .
- Metabolic Stability : The trifluoromethyl group in and analogs confers resistance to oxidative metabolism, whereas the methoxy group in ’s compound may undergo demethylation, reducing its half-life .
Biological Activity
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound operates primarily through inhibition of specific enzymes and receptors, which can be critical in various disease pathways. For instance, it has been shown to interact with factor Xa , an important enzyme in the coagulation cascade. This interaction suggests potential applications in anticoagulation therapy, as evidenced by its selective inhibition profile compared to other serine proteases like trypsin and kallikrein .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticoagulant Activity
- Cytotoxic Effects
- Antimicrobial Properties
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy and reducing side effects. Modifications at specific positions on the pyrazole ring have been found to enhance activity against target enzymes and improve pharmacokinetic profiles .
Q & A
Basic: What are the standard synthetic routes for this compound, and what critical reaction parameters influence yield and purity?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core followed by functionalization of the aminomethylphenyl and carboxamide groups. Key steps include:
- Condensation reactions to form the pyrazole ring under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side products .
- N-methylation using methyl iodide or dimethyl sulfate in aprotic solvents (e.g., DMF), requiring inert atmospheres to prevent oxidation .
- Hydrochloride salt formation via acidification with HCl gas in ethanol, monitored by pH titration .
Critical parameters include strict temperature control during cyclization (to avoid ring-opening) and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aminomethyl protons at δ 3.8–4.2 ppm, pyrazole C3-carboxamide carbonyl at ~165 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₁₂H₁₅ClN₄O: 290.0932) .
- HPLC-PDA : Assesses purity (>98%) using a C18 column (gradient: 0.1% TFA in H₂O/ACN) with UV detection at 254 nm .
- X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the hydrochloride salt, highlighting hydrogen-bonding networks .
Advanced: How can researchers optimize the synthetic pathway for scalability while maintaining stereochemical integrity?
Answer:
- Design of Experiments (DoE) : Screen parameters (e.g., solvent polarity, catalyst loading) to identify robust conditions. For example, replacing THF with 2-MeTHF improves reaction homogeneity and scalability .
- In-line monitoring : Use FTIR or ReactIR to track intermediates in real-time, reducing batch failures .
- Crystallization engineering : Optimize anti-solvent addition (e.g., tert-butyl methyl ether) to enhance hydrochloride salt yield (85–90%) without racemization .
Advanced: What strategies resolve discrepancies in biological activity data across assay systems?
Answer:
- Assay standardization : Use internal controls (e.g., known kinase inhibitors) to normalize enzyme inhibition results (IC₅₀) across labs .
- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., ELISA for protein binding) to distinguish off-target effects .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability, particularly for conflicting results in cell-based vs. cell-free systems .
Advanced: How does computational chemistry aid in predicting pharmacokinetics and target interactions?
Answer:
- Molecular docking (AutoDock Vina) : Predicts binding affinity to targets (e.g., kinases) by simulating interactions between the carboxamide group and ATP-binding pockets .
- MD simulations (GROMACS) : Evaluates hydrochloride salt stability in physiological conditions (e.g., solvation free energy, membrane permeability) .
- QSAR modeling : Identifies critical substituents (e.g., aminomethyl group’s role in solubility) to guide structural optimization .
Basic: What in vitro models are appropriate for preliminary biological evaluation?
Answer:
- Enzyme inhibition assays : Use purified kinases (e.g., EGFR) with fluorescent ATP analogs to quantify IC₅₀ values .
- Cell viability assays : Screen against cancer lines (e.g., MCF-7, HepG2) using resazurin-based protocols .
- Plasma protein binding (equilibrium dialysis) : Assesses compound stability in serum (critical for bioavailability predictions) .
Advanced: What methodologies elucidate metabolic stability and drug-drug interaction risks?
Answer:
- Liver microsomal assays : Incubate with NADPH to identify primary metabolites (LC-MS/MS detection) and calculate intrinsic clearance .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate inhibition potential (Ki < 10 μM indicates high risk) .
- Reactive metabolite trapping : Incubate with glutathione (GSH) to detect thiol adducts, indicative of hepatotoxicity risks .
Advanced: How do structural modifications influence target selectivity and off-target effects?
Answer:
- SAR studies : Compare analogs (e.g., 3-trifluoromethyl vs. 3-methoxy variants) to map steric/electronic effects on kinase selectivity .
- Off-target profiling (KinomeScan) : Screen against 468 kinases to identify promiscuity hotspots (e.g., aminomethyl group’s role in HSP90 binding) .
- Crystallography-guided design : Modify the pyrazole N1-methyl group to reduce hERG channel binding (linked to cardiotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
